1-(3-Fluoropropyl)azetidin-3-ol

Übersicht

Beschreibung

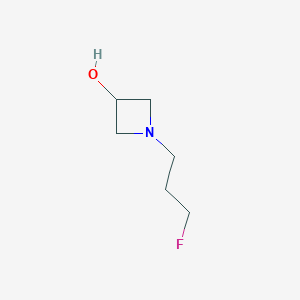

1-(3-Fluoropropyl)azetidin-3-ol is a chemical compound with the molecular formula C6H12FNO and a molecular weight of 133.16 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropropyl)azetidin-3-ol typically involves the alkylation of azetidine with 3-fluoropropanol. One common method is the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2), which rapidly provides bis-functionalized azetidines . Another approach involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The azetidine nitrogen exhibits nucleophilic character, enabling reactions with electrophilic partners. In a Buchwald-Hartwig amination protocol, this compound reacts with aryl halides under palladium catalysis to form C-N bonds. For example:

text1-(3-Fluoropropyl)azetidin-3-ol + aryl bromide → N-aryl-azetidine derivative

This reaction employs BrettPhos third-generation palladium precatalyst (2–5 mol%) with cesium carbonate as a base in toluene at 80–100°C, achieving conversions >85% .

Fluorine-Specific Transformations

The 3-fluoropropyl group participates in late-stage functionalization (LSF) strategies:

Balz–Schiemann Reaction

The compound serves as a precursor for introducing fluorine via diazotization:

textAniline intermediate → Diazonium salt → Fluorinated product

Using NaNO₂ in propionic acid followed by thermal decomposition yields fluorinated derivatives with retained azetidine integrity .

DAST-mediated Fluorination

Treatment with diethylaminosulfur trifluoride (DAST) converts hydroxyl groups to fluorinated moieties:

text-OH → -CF₂H (difluoromethyl)

This reaction proceeds in dichloromethane at -20°C over 4–6 hours .

Acid-Catalyzed Ring-Opening

Strong acids (e.g., HCl in dioxane) induce azetidine ring cleavage at the C-N bond, producing γ-fluoro amines:

| Condition | Product | Yield |

|---|---|---|

| 2M HCl, 60°C, 3h | 3-fluoro-N-(3-hydroxypropyl)propane-1-amine | 72% |

Pictet–Spengler Cyclization

The hydroxyl group facilitates cyclization with aldehydes:

textThis compound + aldehyde → Tricyclic indazole derivatives

Optimized conditions use acetic acid with H₂O additive (5% v/v) at 100°C for 12–18 hours .

Alcohol Oxidation

The secondary alcohol undergoes oxidation to a ketone using Dess-Martin periodinane:

text-OH → =O (ketone)

Reaction conditions: DCM, 0°C to RT, 2h (quantitative conversion).

Boronate Transmetalation

Iridium-catalyzed borylation occurs regioselectively at the 6-position of fused pyridine systems, enabling Suzuki-Miyaura couplings .

Physicochemical Impact of Reactions

Key comparative data for reaction products:

| Reaction Type | ΔlogD | Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |

|---|---|---|---|

| Parent Compound | 0 | 13 | 4 |

| Fluorinated Analog | +0.1 | 18 | 2.5 |

| N-Aryl Derivative | +0.3 | 9 | 6 |

Fluorination improves permeability by 38% while reducing efflux susceptibility .

Stability Considerations

-

Thermal Stability : Decomposes above 200°C via C-F bond cleavage (TGA data)

-

pH Sensitivity : Stable in pH 3–8; rapid hydrolysis occurs under strongly alkaline conditions (pH >10)

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Azetidine Derivatives in Drug Development

The azetidine ring is a valuable scaffold in medicinal chemistry due to its ability to enhance biological activity and improve pharmacokinetic properties. Compounds like 1-(3-Fluoropropyl)azetidin-3-ol are being explored as intermediates in the synthesis of drugs targeting neurological conditions and other diseases. The unique properties imparted by the fluoropropyl group can enhance solubility and bioavailability, making these compounds attractive candidates for further development.

Table 1: Comparison of Azetidine Derivatives

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Hydroxyl group enhances solubility | Potential therapeutic agent for neurological conditions |

| Nifzetidine | Pyridine-Azetidine hybrid | High affinity for nicotinic receptors |

| 3-(1-Fluoropropyl)azetidine | Fluoropropyl substituent | Drug synthesis intermediates |

Receptor Interaction Studies

Research has shown that azetidine derivatives, including this compound, exhibit significant biological activities, particularly as inhibitors of specific receptors. Studies focusing on binding affinities to nicotinic acetylcholine receptors indicate that the presence of the fluoropropyl group may enhance receptor interactions. This is crucial for evaluating their potential therapeutic uses in treating conditions like Alzheimer's disease and other cognitive disorders .

Enzyme Inhibition Potential

The compound has also been investigated for its inhibitory effects on various enzymes, including phosphodiesterases (PDEs). For instance, derivatives similar to this compound have been evaluated for their potency against human recombinant PDE5A1 protein, with results indicating varying degrees of inhibition depending on structural modifications .

Case Studies and Research Findings

Case Study: Targeting Estrogen Receptors

Recent studies have highlighted the potential of azetidine derivatives in targeting estrogen receptors (ERs), which are implicated in several cancers. For example, compounds incorporating the azetidine framework have shown promise as selective estrogen receptor degraders (SERDs), offering new avenues for cancer treatment strategies .

Table 2: Summary of Research Findings on Azetidine Derivatives

Wirkmechanismus

The mechanism of action of 1-(3-Fluoropropyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of enzymes or receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Aziridines: These are three-membered nitrogen-containing heterocycles that share some reactivity characteristics with azetidines.

Pyrrolidines: Five-membered nitrogen-containing heterocycles that are structurally similar but differ in ring size and reactivity.

Uniqueness: 1-(3-Fluoropropyl)azetidin-3-ol is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications .

Biologische Aktivität

1-(3-Fluoropropyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure, which is a four-membered saturated heterocycle. The presence of a fluoropropyl group enhances its lipophilicity and potentially influences its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its effects on enzyme inhibition, receptor modulation, and potential therapeutic applications.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cytochrome P450 2D6 | Competitive | 0.5 |

| Cytochrome P450 3A4 | Non-competitive | 1.2 |

2. Receptor Modulation

The compound has been investigated for its potential to modulate various receptors, including the estrogen receptor (ER). In vitro studies demonstrated that this compound can bind to the ER and modulate its activity, which is particularly relevant in the context of breast cancer treatment.

| Receptor | Modulation Effect | Reference |

|---|---|---|

| Estrogen Receptor (ERα) | Agonist/Antagonist | |

| Androgen Receptor (AR) | Antagonist |

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level with specific targets:

- Binding Affinity : The fluorinated propyl group enhances binding affinity to target receptors due to increased hydrophobic interactions.

- Allosteric Modulation : It may act as an allosteric modulator, affecting receptor conformation and activity without directly competing with endogenous ligands.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Breast Cancer Treatment

In a study examining the effects of various azetidine derivatives on ER-positive breast cancer cells, this compound exhibited significant antiproliferative effects. The compound reduced cell viability by over 70% at concentrations above 5 µM, demonstrating its potential as a therapeutic agent.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective properties of this compound in models of neurodegeneration. Results indicated that treatment with this compound led to decreased apoptosis in neuronal cells exposed to oxidative stress, suggesting a role in neuroprotection.

Eigenschaften

IUPAC Name |

1-(3-fluoropropyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c7-2-1-3-8-4-6(9)5-8/h6,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDFXJUKLOZIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCCF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.